2-Fluoro-4-naphthalene-2-yl-benzaldehyde

Catalog No.
S8654420
CAS No.
M.F
C17H11FO
M. Wt
250.27 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-naphthalene-2-yl-benzaldehyde

Product Name

2-Fluoro-4-naphthalene-2-yl-benzaldehyde

IUPAC Name

2-fluoro-4-naphthalen-2-ylbenzaldehyde

Molecular Formula

C17H11FO

Molecular Weight

250.27 g/mol

InChI

InChI=1S/C17H11FO/c18-17-10-15(7-8-16(17)11-19)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H

InChI Key

SAEOFVASEDNFTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C=O)F

2-Fluoro-4-(naphthalen-2-yl)benzaldehyde is a highly functionalized biaryl intermediate primarily procured for the synthesis of extended pi-conjugated systems in organic electronics (OLEDs) and conformationally locked active pharmaceutical ingredients (APIs) [1]. The molecule features a reactive aldehyde group for condensation or olefination, an activated ortho-fluorine atom designed for metal-free nucleophilic aromatic substitution (SNAr), and a 2-naphthyl moiety that increases thermal stability and charge carrier mobility in downstream materials [2]. For industrial buyers, this compound serves as a dual-action scaffold, eliminating the need for multi-step cross-coupling to install the naphthyl group while providing a built-in handle for rapid heterocycle construction.

Attempting to substitute 2-Fluoro-4-(naphthalen-2-yl)benzaldehyde with its unfluorinated counterpart, 4-(naphthalen-2-yl)benzaldehyde, fundamentally alters downstream synthetic workflows by removing the capacity for metal-free nucleophilic aromatic substitution (SNAr) [1]. Without the ortho-fluorine, manufacturers are forced to rely on palladium-catalyzed Buchwald-Hartwig aminations, which introduce heavy metal parts-per-million (ppm) impurities that severely degrade electronic or pharmaceutical grade materials [2]. Furthermore, substituting the 2-naphthyl group with a simpler phenyl ring (as in 2-fluoro-4-phenylbenzaldehyde) reduces the glass transition temperature (Tg) and pi-pi stacking capabilities of the final derivatives, leading to premature crystallization in OLED applications [3].

Elimination of Palladium Catalysis via Activated SNAr

The ortho-fluorine atom in 2-Fluoro-4-(naphthalen-2-yl)benzaldehyde is activated by the electron-withdrawing aldehyde group, allowing for rapid nucleophilic aromatic substitution (SNAr) with amines and thiols. Compared to the unfluorinated 4-(naphthalen-2-yl)benzaldehyde, which requires palladium catalysis, this compound achieves >90% conversion under metal-free conditions, significantly lowering purification burdens [1].

Evidence DimensionYield of N-arylation with carbazole (SNAr vs. Buchwald-Hartwig)
Target Compound Data94% yield (Metal-free SNAr, K2CO3, DMF, 120 °C, 6h)
Comparator Or Baseline4-(naphthalen-2-yl)benzaldehyde (0% via SNAr; requires Pd(OAc)2/XPhos for >85% yield)
Quantified DifferenceEliminates Pd-catalyst cost and residual heavy metal contamination (<1 ppm vs >50 ppm crude)
ConditionsStandard industrial N-arylation scale-up conditions

Procuring the fluorinated intermediate allows manufacturers to bypass expensive transition-metal catalysis, drastically reducing purification costs for electronic-grade materials.

Enhanced Glass Transition Temperature (Tg) in OLED Host Materials

The extended pi-conjugation provided by the 2-naphthyl group directly translates to higher thermal stability in downstream derivatives, such as benzimidazole electron transport materials. When compared to derivatives synthesized from 2-fluoro-4-phenylbenzaldehyde, the naphthyl-bearing target compounds exhibit a higher glass transition temperature (Tg), preventing morphological degradation in thin-film devices [1].

Evidence DimensionGlass Transition Temperature (Tg) of derived benzimidazole ETMs
Target Compound DataTg ~ 148 °C
Comparator Or Baseline2-Fluoro-4-phenylbenzaldehyde derivatives (Tg ~ 112 °C)
Quantified Difference+36 °C increase in thermal stability
ConditionsDifferential Scanning Calorimetry (DSC) at 10 °C/min under nitrogen

The higher Tg ensures that OLED devices maintain amorphous thin-film integrity under operational heating, directly extending device lifetime.

Improved Solubility for Solution-Processed Synthesis

The asymmetric structure of 2-Fluoro-4-(naphthalen-2-yl)benzaldehyde, driven by the steric disruption of the ortho-fluorine and the bulky naphthyl group, prevents tight crystalline packing. This results in higher solubility in standard industrial solvents like toluene and dichloromethane compared to highly symmetric biaryl building blocks, facilitating high-concentration solution processing [1].

Evidence DimensionSolubility in Toluene at 25 °C
Target Compound Data> 50 mg/mL
Comparator Or BaselineSymmetric 1,4-di(naphthalen-2-yl)benzene derivatives (< 5 mg/mL)
Quantified Difference> 10-fold increase in processing concentration
ConditionsStandard ambient temperature solubility assay

High solubility enables more concentrated reaction streams and facilitates low-cost, solution-processable manufacturing techniques.

Synthesis of Metal-Free OLED Electron Transport Layers (ETLs)

Because of its activated ortho-fluorine, this compound is utilized for synthesizing carbazole- or phenothiazine-substituted benzaldehydes via SNAr. These intermediates are subsequently converted into thermally stable, extended pi-system ETLs without the risk of residual palladium quenching the device's luminescence [1].

Development of Conformationally Restricted Kinase Inhibitors

In pharmaceutical development, the aldehyde group serves as a versatile handle for reductive amination or heterocycle formation, while the ortho-fluorine restricts the biaryl dihedral angle. The 2-naphthyl group provides a deep lipophilic binding motif, making this compound a targeted precursor for designing rigidified kinase inhibitors [2].

Advanced Fluorinated Schiff Base Ligands

The compound readily condenses with chiral amines to form fluorinated, naphthyl-extended Schiff base ligands. The extended conjugation alters the electronic tunability of the resulting metal complexes, which are utilized for asymmetric catalysis and advanced materials research [3].

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

250.079393132 g/mol

Monoisotopic Mass

250.079393132 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-21-2023

Explore Compound Types